(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, a dichlorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorophenylamine and an appropriate electrophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled by condensing the intermediate products under controlled conditions to form the desired thiazinane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazinane derivatives
Substitution: Substituted thiazinane derivatives with modified phenyl groups
Scientific Research Applications
(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-hydroxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-chlorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific structural features, such as the presence of both dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H17Cl2N3O3S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-24-17(25)10-16(18(26)22-11-3-6-13(27-2)7-4-11)28-19(24)23-12-5-8-14(20)15(21)9-12/h3-9,16H,10H2,1-2H3,(H,22,26) |
InChI Key |
RDWLAYXAZJFKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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